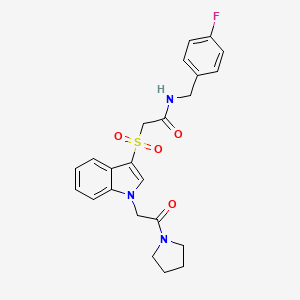
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H23FN4O3S and a molecular weight of 407.4 g/mol. It features a fluorobenzyl group, an indole moiety, and a pyrrolidine ring, which are key to its biological interactions.
1. Anticholinesterase Activity
Studies have demonstrated that derivatives of this compound exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, analogs related to donepezil have shown promising AChE inhibition with IC50 values in the low micromolar range, suggesting potential applications in treating Alzheimer's disease .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| N-(4-fluorobenzyl)-2-sulfonamide | 0.39 | 0.72 |
| Donepezil | 0.20 | 0.25 |
2. Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related damage in neurodegenerative diseases. In vitro assays have reported significant antioxidant capacity, measured using Trolox equivalents and DPPH radical scavenging assays .
3. Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In particular, it has been shown to reduce cell death in PC12 cells exposed to hydrogen peroxide, highlighting its potential as a neuroprotective agent .
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound increases acetylcholine levels, which is beneficial in cognitive disorders.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against neuronal damage.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Alzheimer's Disease : A study involving a series of donepezil-like compounds showed that modifications similar to those found in N-(4-fluorobenzyl)-2-sulfonamide resulted in enhanced cognitive function in animal models .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, derivatives demonstrated significant reductions in cell death rates compared to controls, indicating their potential utility in therapeutic applications for neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-18-9-7-17(8-10-18)13-25-22(28)16-32(30,31)21-14-27(20-6-2-1-5-19(20)21)15-23(29)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOQFGZZJRIHOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














